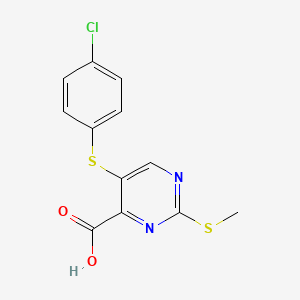

4-Pyrimidinecarboxylic acid, 5-((4-chlorophenyl)thio)-2-(methylthio)-

Description

The compound 4-Pyrimidinecarboxylic acid, 5-((4-chlorophenyl)thio)-2-(methylthio)- features a pyrimidine core substituted at position 4 with a carboxylic acid group, position 5 with a (4-chlorophenyl)thio moiety, and position 2 with a methylthio group. The (4-chlorophenyl)thio group enhances lipophilicity, which may improve membrane permeability, while the methylthio group at position 2 could stabilize the molecule against oxidative degradation .

Properties

CAS No. |

25818-46-6 |

|---|---|

Molecular Formula |

C12H9ClN2O2S2 |

Molecular Weight |

312.8 g/mol |

IUPAC Name |

5-(4-chlorophenyl)sulfanyl-2-methylsulfanylpyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C12H9ClN2O2S2/c1-18-12-14-6-9(10(15-12)11(16)17)19-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,16,17) |

InChI Key |

MHBYRHOFLOYWNI-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)O)SC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Metal-Catalyzed C–S Coupling

Palladium or copper catalysts enable direct C–S bond formation at positions 2 and 5. For instance, using CuI and 1,10-phenanthroline, 2,5-dichloro-4-pyrimidinecarboxylic acid reacts with methylthiol and 4-chlorothiophenol in a one-pot reaction. This method reduces step count but requires stringent oxygen-free conditions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction times significantly. Substitution steps achieve completion in 1–2 hours at 150°C, improving throughput without compromising yield.

Challenges and Optimization

- Regioselectivity: The electron-withdrawing carboxylic acid directs substitution to positions 2 and 5. However, excess reagents or prolonged heating may lead to di-substitution byproducts.

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may hydrolyze intermediates if traces of water are present.

- Scale-Up Considerations: Batch processes with controlled temperature gradients ensure reproducibility. Continuous flow systems are under investigation for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinecarboxylic acid, 5-((4-chlorophenyl)thio)-2-(methylthio)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions might convert the compound into corresponding thiols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate or as a lead compound for drug development.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Pyrimidinecarboxylic acid, 5-((4-chlorophenyl)thio)-2-(methylthio)- depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations at Position 5

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

- Structure : Position 5 substituted with bromo instead of (4-chlorophenyl)thio.

- Impact : Bromine’s electronegativity and larger atomic radius may reduce solubility compared to the arylthio group. The absence of the aromatic ring likely diminishes π-π stacking interactions in biological targets .

- Synthetic Route : Similar to methods in , where nucleophilic substitution replaces halogen with thiolates .

5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid

- Structure: Amino group at position 5 instead of (4-chlorophenyl)thio.

- This substitution may alter binding affinity in enzyme inhibition .

Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate

- Structure: Ethyl ester at position 5 and an amino-linked benzyl group at position 4.

- Impact: The ester group reduces acidity compared to the carboxylic acid, affecting ionization at physiological pH.

Substituent Variations at Position 4

2-Pyrimidinecarboxylic acid, 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-

- Structure : Carboxylic acid at position 2 (vs. position 4 in the target) and dichlorophenyl at position 4.

- Impact : The shifted carboxylic acid alters hydrogen-bonding capacity, while the dichlorophenyl group increases steric hindrance and lipophilicity. This compound may exhibit different pharmacokinetic profiles .

Core Modifications: Saturated vs. Aromatic Pyrimidines

Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Research Findings and Implications

- Synthetic Strategies : The target compound can be synthesized via nucleophilic aromatic substitution, analogous to methods for 2-(phenylthio)pyrimidine-4-carboxylic acid (). The (4-chlorophenyl)thio group may require optimized reaction conditions due to steric and electronic effects .

- Structure-Activity Relationships (SAR) :

- Toxicity and Solubility: Computational models (e.g., GUSAR) predict that the target compound’s lipophilicity may increase toxicity risks compared to hydrophilic analogs like 5-amino derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves nucleophilic substitution at the pyrimidine ring. For example, the 4-chlorophenylthio group can be introduced via thiol-displacement reactions using 4-chlorothiophenol under basic conditions (e.g., NaOH in dichloromethane) . The methylthio group at position 2 may require protection-deprotection strategies to avoid side reactions. Key factors include:

- Temperature control (25–60°C) to balance reactivity and byproduct formation.

- Solvent choice (polar aprotic solvents like DMF enhance nucleophilicity).

- Purification via column chromatography or recrystallization to isolate the carboxylic acid derivative .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing its structure and purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₀ClN₂O₂S₂).

- X-ray Diffraction (XRD) : Resolves crystal structure, including bond angles and sulfur coordination geometry .

- HPLC : Quantifies purity (>95% recommended for biological assays) using reverse-phase C18 columns .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Conduct accelerated stability studies:

- Store aliquots at –20°C (long-term), 4°C (short-term), and room temperature with/without light exposure.

- Monitor degradation via HPLC at 0, 1, 3, and 6 months. Sulfur-containing compounds are prone to oxidation; argon-filled vials or antioxidant additives (e.g., BHT) may improve stability .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during synthesis to prevent unwanted byproducts?

- Methodology :

- Use directing groups (e.g., carboxylic acid at position 4) to control substitution at positions 2 and 5 .

- Computational modeling (DFT) predicts electronic effects of substituents on reaction pathways.

- Screen catalysts (e.g., Pd/Cu for cross-coupling) to enhance selectivity .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. lack of cellular efficacy)?

- Methodology :

- Orthogonal assays : Compare in vitro enzyme inhibition (e.g., PIM1 kinase) with cellular assays using siRNA knockdown controls .

- Evaluate cell permeability via logP measurements or fluorescent tagging .

- Assess metabolic stability using liver microsomes to identify rapid degradation .

Q. What advanced computational methods predict the compound’s interaction with target enzymes?

- Methodology :

- Molecular Docking : Simulate binding poses with kinases (e.g., PIM1) using software like AutoDock Vina. Focus on sulfur-mediated hydrophobic interactions .

- Density Functional Theory (DFT) : Calculate charge distribution to identify reactive sites for covalent bonding .

Q. How should researchers design experiments to study its potential as a coordination polymer building block?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.